5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C13H18ClF3NO It is known for its unique structure, which includes a methoxy group, a trifluoromethyl group, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-(trifluoromethyl)benzaldehyde with methoxyamine to form an oxime. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial in industrial settings to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary or tertiary amine.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amine group can interact with receptors or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one: Similar structure but lacks the amine group.
4-(Trifluoromethyl)phenylamine: Contains the trifluoromethyl and amine groups but lacks the methoxy group.
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the methoxy, trifluoromethyl, and amine groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H19ClF3NO |
---|---|
Molekulargewicht |
297.74 g/mol |
IUPAC-Name |
5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H18F3NO.ClH/c1-18-9-3-2-4-12(17)10-5-7-11(8-6-10)13(14,15)16;/h5-8,12H,2-4,9,17H2,1H3;1H |
InChI-Schlüssel |
WEOGTLATCGAQEK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.